molecular formula C17H16N4O2S B11991129 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 302917-88-0

3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991129
CAS No.: 302917-88-0
M. Wt: 340.4 g/mol
InChI Key: LVUMBJTWDUIZTD-WOJGMQOQSA-N
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Description

3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 2-ethoxyphenyl group and at position 5 with a thiophen-2-ylmethylene carbohydrazide moiety. Structurally, it belongs to a class of hydrazone derivatives synthesized via Schiff base formation between pyrazole carbohydrazides and aldehydes/ketones .

Properties

CAS No.

302917-88-0

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

LVUMBJTWDUIZTD-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Thiophenylmethylene Moiety: The thiophenylmethylene group is added through a condensation reaction with thiophene-2-carbaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carbonyl group.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced forms of the pyrazole ring or carbonyl group.

    Substitution: Substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of novel materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyrazole carbohydrazides, differing primarily in substituents on the phenyl ring and the hydrazone moiety. Below is a comparative analysis based on substituent effects, molecular properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of Pyrazole Carbohydrazides

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features/Bioactivity Reference
Target Compound R1=2-Ethoxyphenyl, R2=thiophen-2-ylmethylene C₁₇H₁₆N₄O₂S 340.41 Electron-donating ethoxy group; thiophene π-system -
3-(2-Chlorophenyl)-... () R1=2-Chlorophenyl, R2=thiophen-2-ylmethylene C₁₅H₁₁ClN₄OS 342.79 Electron-withdrawing Cl; enhanced stability
3-(4-Methoxyphenyl)-4-methyl-... () R1=4-Methoxyphenyl, R2=thiophen-2-ylmethylene C₁₇H₁₆N₄O₂S 356.40 Methoxy (electron-donating); methyl group for steric effects
3-(5-Chlorothiophen-2-yl)-... () R1=5-chlorothiophen-2-yl, R2=furan-2-ylethylidene C₁₃H₁₀ClN₅O₂S 343.77 Chlorothiophene and furan heterocycles; dual heteroaromatic systems
N′-[(E)-(2,4-Dichlorophenyl)methylene]-... () R1=2-thienyl, R2=2,4-dichlorobenzylidene C₁₅H₁₀Cl₂N₄S 365.24 Dichlorophenyl enhances lipophilicity; potential for halogen bonding
Anti-cancer derivative () R1=4-chlorophenyl, R2=1-(5-chloro-2-hydroxyphenyl)ethylidene - - High A549 cell growth inhibition (IC₅₀ ~3.5 µM); apoptosis induction

Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve solubility and may modulate receptor binding via hydrogen bonding.
  • Electron-withdrawing groups (e.g., Cl in ) enhance stability and may increase affinity for electron-rich biological targets .
  • Heterocyclic moieties (thiophene, furan) contribute to π-π stacking and hydrophobic interactions .

Biological Activity: Chlorophenyl and hydroxyphenyl derivatives exhibit notable anticancer activity, as seen in .

Synthetic Routes: Most analogs are synthesized via condensation of pyrazole carbohydrazides with aldehydes in methanol, followed by purification .

Structural Characterization :

  • X-ray crystallography using SHELX software () confirms hydrazone geometry and substituent orientation .

Research Findings and Implications

  • Anticancer Potential: The chloro-substituted derivative () demonstrates significant growth inhibition in lung cancer cells, suggesting that substituent electronegativity is critical for activity .
  • Antimicrobial Activity : Thiophene-pyrazole hybrids () inhibit bacterial growth, likely via membrane disruption or enzyme inhibition .
  • Structure-Activity Relationship (SAR) : The 2-ethoxyphenyl group in the target compound may balance solubility and target binding, but empirical validation is needed.

Biological Activity

3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula C17H16N4O2S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological potential, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring.
  • A carbohydrazide functional group.
  • Aromatic substituents contributing to its biological activity.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC17H16N4O2S
Molecular Weight340.40 g/mol
SMILESCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
InChIInChI=1S/C17H16N4O2S/...

Biological Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit a variety of pharmacological effects. Notably, they have been studied for their antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

In vitro studies have shown that 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide possesses significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated enhanced activity due to specific substituents on the pyrazole ring.

Case Study Findings:

  • A study assessed the cytotoxicity against AGS gastric cancer cells, revealing that modifications in the substituents can lead to substantial variations in activity. The presence of electron-donating groups generally increased antiproliferative effects compared to electron-withdrawing groups .

Table 2: Comparative Cytotoxicity Data

Compound NameIC50 (µM)Activity Level
3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazideTBDModerate to Strong
3-(4-Methoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazideTBDStrong
3-(Phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazideTBDWeak

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.

Research Insights:

  • A comparative study indicated that compounds with hydrazone linkages exhibited superior antimicrobial properties compared to their non-hydrazone counterparts .

Understanding the mechanisms by which 3-(2-Ethoxyphenyl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Disruption of cellular signaling pathways critical for tumor growth.

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